2-chloro-N-(2-chloro-4-methylphenyl)acetamide
Overview
Description
2-chloro-N-(2-chloro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds like acetochlor are known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Biochemical Pathways
Based on the known action of similar compounds, it may interfere with the synthesis of vlcfas , which are crucial for various cellular functions including membrane integrity and cell signaling.
Result of Action
Based on the action of similar compounds, it could potentially disrupt normal cellular functions by inhibiting the synthesis of vlcfas .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide . Factors such as temperature, pH, and presence of other compounds can affect its stability and activity.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-chloro-4-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit protein synthesis in susceptible plants by interacting with specific enzymes involved in the process . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to a cascade of biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause congestion and subacute lymphocytic dermal inflammation in certain cell types . Additionally, it can act as an endocrine disruptor, affecting pubertal development and reproductive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits protein synthesis by binding to the active sites of enzymes involved in this process . This binding interaction disrupts the normal function of the enzymes, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it has residual activity lasting up to ten weeks . Additionally, its stability can be affected by environmental conditions, leading to variations in its biochemical effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, in rats, the acute oral LD50 for male rats is 3433 mg/kg, and for female rats, it is 2088 mg/kg . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The main method of degradation is microbial breakdown, where it is absorbed mainly by germinating plant shoots and roots . This interaction with metabolic pathways can influence metabolic flux and metabolite levels, affecting the overall biochemical environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, it is absorbed by the shoots of germinating plants and inhibits protein synthesis in susceptible plants . This transport mechanism ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall biochemical effects. For example, its ability to inhibit protein synthesis is linked to its localization within the cellular machinery involved in this process .
Preparation Methods
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-chloro-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2-chloro-4-methylaniline and acetic acid.
Common reagents used in these reactions include bases like pyridine for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
2-chloro-N-(2-chloro-4-methylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-chloro-N-phenylacetamide
- 2-chloro-4-methylaniline
- 2-chloro-N-(4-chlorophenyl)acetamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOYTJTIBDNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254952 | |
Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-38-6 | |
Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379255-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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